

CDKI-83: A Promising Candidate for Overcoming Cisplatin Resistance

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Compound of Interest

Compound Name: CDKI-83

Cat. No.: B15567659

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A Comparative Guide for Researchers and Drug Development Professionals

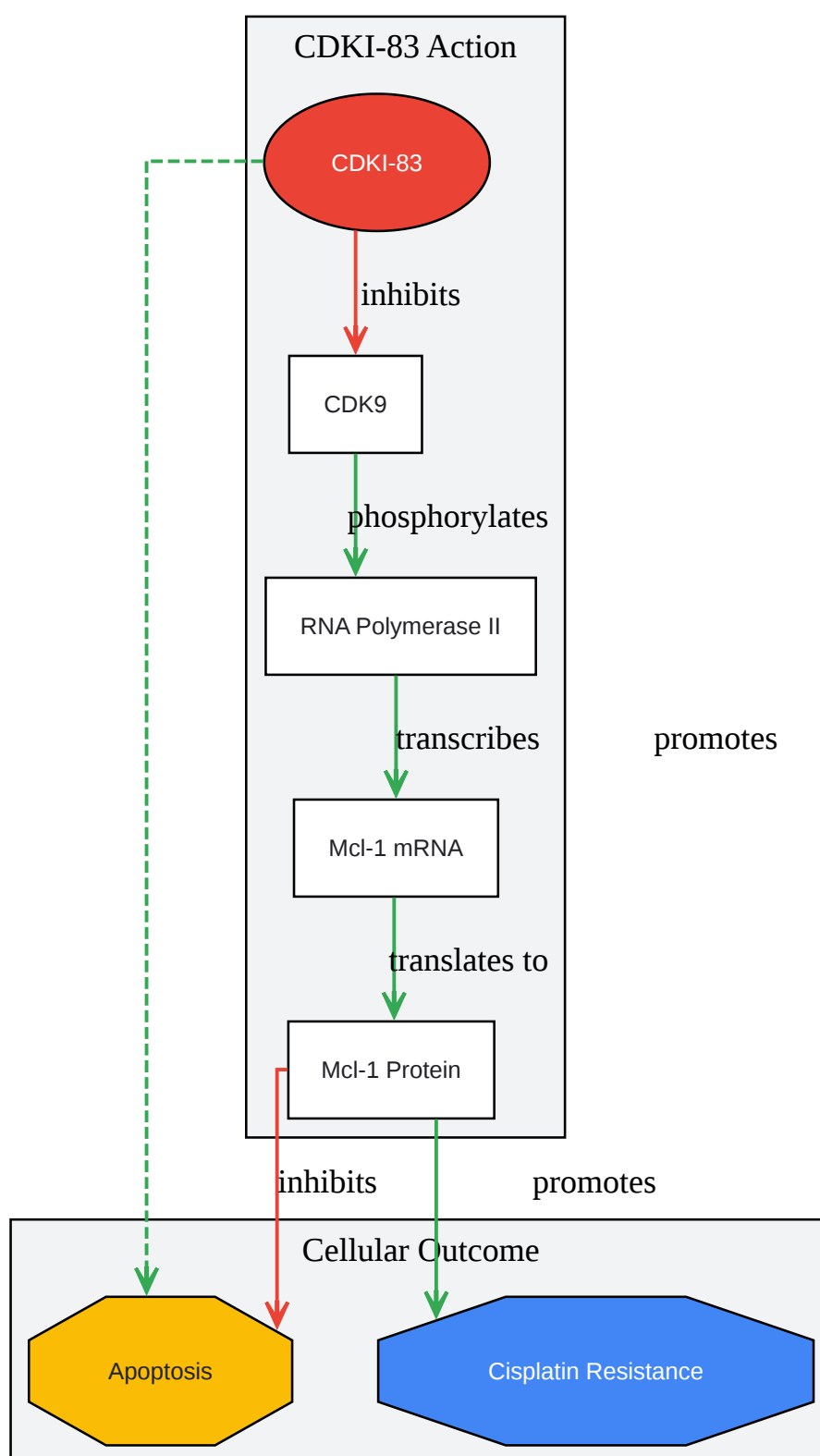
The development of resistance to platinum-based chemotherapies, such as cisplatin, remains a significant hurdle in cancer treatment. In the quest for novel therapeutic strategies to overcome this challenge, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents. This guide provides a comprehensive comparison of the efficacy of **CDKI-83**, a potent CDK9/CDK1 inhibitor, in the context of cisplatin resistance, supported by available experimental data and methodologies. While direct studies on **CDKI-83** in cisplatin-resistant cell lines are limited, compelling evidence from studies on the closely related compound CDKI-73, and other CDK9 inhibitors, suggests its potential to synergize with and restore sensitivity to cisplatin.

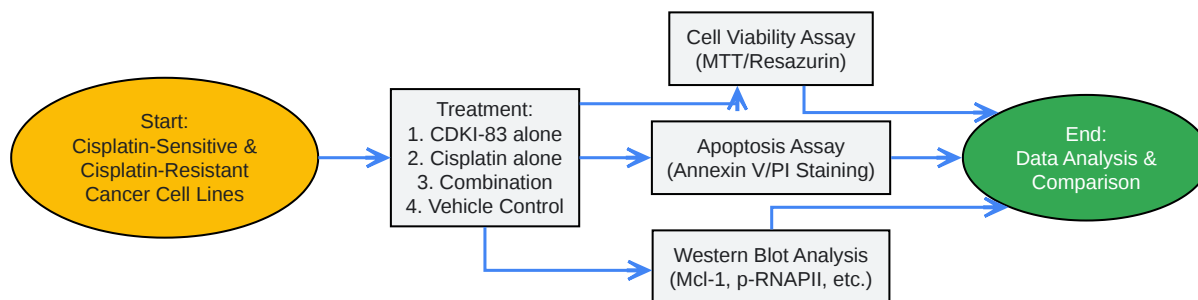
Mechanism of Action: Targeting Transcriptional Addiction in Cancer

CDKI-83 is a potent inhibitor of CDK9 and CDK1.^[1] Its therapeutic potential in the context of cisplatin resistance is primarily linked to its CDK9 inhibitory activity. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins.

One such protein, Myeloid Cell Leukemia-1 (Mcl-1), is a frequently overexpressed anti-apoptotic member of the BCL-2 family and a known contributor to cisplatin resistance.^{[2][3]} By

inhibiting CDK9, **CDKI-83** leads to the downregulation of Mcl-1, thereby lowering the apoptotic threshold and potentially re-sensitizing cancer cells to cisplatin-induced DNA damage.





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